4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The final step involves the nitration of the oxadiazole ring and subsequent coupling with aniline derivatives to introduce the nitro and oxolan-2-ylmethyl groups .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and boronic acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have been explored for their antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to activate caspase enzymes, leading to apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-[(oxolan-2-YL)methyl]aniline include other oxadiazole derivatives, such as:
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: Known for its anticancer properties.
3-(4-Methylphenyl)-1,2,4-triazolo[3,4-b][1,3]benzoxazole: Exhibits antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-4-2-5-14(10-13)19-22-20(28-23-19)15-7-8-17(18(11-15)24(25)26)21-12-16-6-3-9-27-16/h2,4-5,7-8,10-11,16,21H,3,6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFXRLDGJBRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4CCCO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.